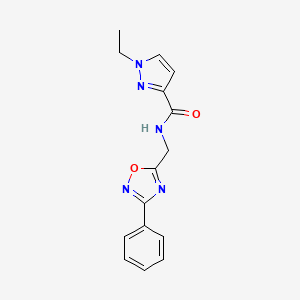

1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-20-9-8-12(18-20)15(21)16-10-13-17-14(19-22-13)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOMSAYMTNTDOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the condensation of hydrazines with 1,3-diketones or their equivalents.

Coupling Reactions: The final compound is obtained by coupling the oxadiazole and pyrazole intermediates through appropriate linkers and under suitable reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of automated synthesis equipment and stringent purification processes.

Chemical Reactions Analysis

1-Ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyrazole rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

Antioxidant Activity

Research indicates that pyrazole derivatives, including 1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide, exhibit potent antioxidant properties. These compounds can prevent oxidative stress by enhancing antioxidant enzymes and reducing lipid peroxidation. Studies have demonstrated that pyrazole derivatives can effectively scavenge free radicals and inhibit oxidative damage in various biological systems .

Anticancer Properties

The compound has shown promise in anticancer research. Pyrazole derivatives are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to demonstrate significant cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory activities. The incorporation of the oxadiazole ring enhances these effects, making the compound a candidate for treating inflammatory diseases. Research has shown that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies suggest that pyrazole derivatives can exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action of 1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may act on specific receptors, altering their signaling pathways and leading to changes in cellular responses.

Pathway Interference: The compound could interfere with key biological pathways, such as those involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-oxadiazole derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Key Observations :

Synthesis Methods :

- The target compound likely shares synthetic routes with analogs in , where carboxamide linkages are formed via EDCI/HOBt-mediated coupling in DMF .

- In contrast, oxadiazole-containing compounds in and employ acyl chloride intermediates or isocyanate couplings .

Substituent Effects on Physicochemical Properties: Chlorine Substituents: Chlorinated derivatives (e.g., 3b) exhibit higher melting points (171–172°C) compared to non-chlorinated analogs (e.g., 3a: 133–135°C), likely due to increased molecular rigidity and halogen bonding . Hydroxyl Groups: The presence of a hydroxyl group in 11v correlates with a high melting point (155.5–158.5°C), attributed to hydrogen bonding interactions . Fluorinated Groups: Compound 3d (4-fluorophenyl) shows a lower yield (71%) compared to 3a (68%), suggesting fluorination may complicate purification .

Biological Relevance: Proteasome Inhibition: Compounds like 14 and 16 () demonstrate non-covalent proteasome inhibition, with structural flexibility (e.g., isopropyl groups) enhancing binding affinity . Anticancer Potential: Pyrazole-oxadiazole hybrids in exhibit antitumor activity, likely due to interactions with cellular targets like kinases or proteases .

Table 2: Spectroscopic and Analytical Data Comparison

| Compound ID | IR (cm⁻¹) | $ ^1H $-NMR (δ, ppm) | MS (ESI) [M+H]$^+$ | Elemental Analysis (C/H/N) |

|---|---|---|---|---|

| 3a | N/A | 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) | 403.1 | Calcd: 62.61/3.75/20.86; Found: 62.82/3.84/21.04 |

| 11v | N/A | Isomer ratio 3:1 (specific peaks not reported) | N/A | N/A |

| 14 | N/A | Signals for isopropyl, methylbenzyl, and urea NH | N/A | N/A |

| 19a | N/A | Aromatic protons, trifluoromethyl (δ ~7.5) | N/A | N/A |

Key Observations :

- Spectral Consistency : All compounds show characteristic $ ^1H $-NMR signals for aromatic protons (δ 7.2–8.1) and alkyl/amide groups (δ 2.5–3.5) .

- Mass Spectrometry : The target compound’s molecular weight can be inferred from analogs (e.g., 3a : 403.1 Da), with deviations depending on substituents .

Biological Activity

1-Ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrazole ring fused with an oxadiazole moiety, which is known to influence its biological activity. The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole and pyrazole exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:

- IC50 Values : The compound exhibited IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines including HCT-116, HePG-2, and MCF-7. These values indicate a potent cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin (IC50 = 5.23, 4.50, 4.17 μM respectively) .

| Cell Line | IC50 (μM) | Comparison with Doxorubicin |

|---|---|---|

| HCT-116 | 1.82 | Better |

| HePG-2 | 2.86 | Better |

| MCF-7 | 5.55 | Comparable |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation pathways:

- Apoptosis Induction : The compound activates caspases (caspase-3 and caspase-7), which are crucial for the apoptotic process .

- Cell Cycle Arrest : It has been observed that certain pyrazole derivatives can cause G2/M phase arrest in cancer cells, leading to reduced cell viability .

Structure-Activity Relationship (SAR)

The structural components of the compound play a critical role in its biological activity:

- Pyrazole Moiety : Essential for cytotoxic activity; modifications to this part can lead to changes in potency.

- Oxadiazole Substitution : Variations in the substitution pattern on the oxadiazole ring significantly affect biological activity; for instance, electron-withdrawing groups enhance potency while electron-donating groups may reduce it .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Zhang et al. Study : Investigated a series of oxadiazole derivatives and identified potent inhibitors against multiple cancer cell lines with IC50 values comparable to known chemotherapeutics .

- Mechanism-Based Approaches : A review highlighted that compounds containing both oxadiazole and pyrazole rings showed diverse activities including anti-inflammatory and anticancer effects .

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions affect yield?

Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, pyrazole-3-carboxylic acid derivatives can be activated using thionyl chloride to form acyl chlorides, followed by coupling with amines under basic conditions (e.g., triethylamine in dichloromethane) . Key reaction conditions include:

- Temperature : Reflux (e.g., 4 hours for thionyl chloride activation).

- Purification : Column chromatography with eluents like dichloromethane/ethyl acetate (10:1) yields pure crystals .

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of acid chloride to amine) and reaction time (e.g., 20 hours for coupling).

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride, reflux | 85–95% | |

| Amine Coupling | Triethylamine, dichloromethane | 43–85% |

Q. Which spectroscopic techniques are critical for structural characterization, and what key data confirm the compound’s identity?

Methodological Answer :

- ¹H NMR : Peaks for ethyl groups (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.2–8.3 ppm) confirm substitution patterns. Pyrazole protons appear as singlets (δ 6.5–7.0 ppm) .

- IR Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS (M⁺) matches theoretical molecular weight (e.g., m/z 432.9 for a related compound) .

Q. What purification strategies ensure high purity for pharmacological assays?

Methodological Answer :

- Recrystallization : Slow evaporation of ethyl acetate/hexane mixtures produces single crystals suitable for X-ray diffraction .

- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) removes unreacted intermediates .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

Methodological Answer :

- Target Selection : Prioritize receptors with known pyrazole/oxadiazole interactions (e.g., kinase inhibitors, GPCRs).

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare binding poses with crystallographic data (e.g., pyrazole derivatives in PDB entries) .

- Example : Pyrazole-carboxamide analogs show hydrogen bonding with active-site residues (e.g., N–H···O interactions) .

Q. How can researchers address contradictory bioactivity data across studies?

Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., dihedral angles between aromatic rings influence activity) .

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., ±5% variability due to solvent effects) .

Q. What role does the 1,2,4-oxadiazole ring play in modulating reactivity and bioactivity?

Methodological Answer :

- Electron-Withdrawing Effects : The oxadiazole ring stabilizes negative charge, enhancing electrophilic substitution at the pyrazole moiety .

- Hydrogen Bonding : The N–O group participates in intermolecular interactions (e.g., C–H···O bonds in crystal packing) .

- Bioactivity : Oxadiazole derivatives exhibit improved metabolic stability compared to isosteric thiadiazoles .

Q. What strategies guide structure-activity relationship (SAR) analysis for analogs?

Methodological Answer :

- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects .

- Functional Group Swapping : Substitute the oxadiazole with 1,3,4-thiadiazole to compare π-stacking efficiency .

- Data Correlation : Plot logP vs. IC₅₀ to identify hydrophobicity-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.